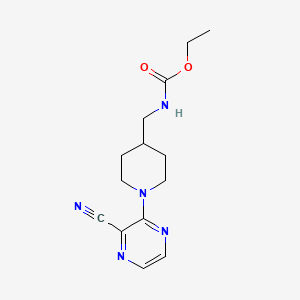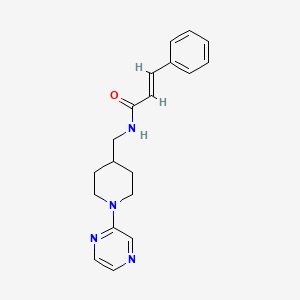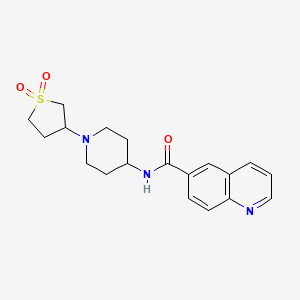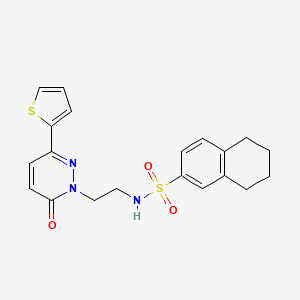
Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate is a chemical compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, including Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
The chemical reactions involved in the formation of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions are crucial in the synthesis of piperidine derivatives, including Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate.Physical And Chemical Properties Analysis
The empirical formula of Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate is C12H17N3O2 and its molecular weight is 235.28 .Applications De Recherche Scientifique
Heterocyclic Chemistry Synthesis
In the realm of heterocyclic chemistry, the synthesis and application of carbamate derivatives, including structures similar to ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate, play a crucial role. For example, the synthesis of carbamate derivatives of coumarin and chromene demonstrates the utility of carbamate functional groups in constructing complex heterocyclic frameworks. These compounds are synthesized through condensation reactions, highlighting the versatility of carbamate derivatives in organic synthesis A. V. Velikorodov & N. M. Imasheva, 2008.
Anticancer Applications
Significant research has been dedicated to exploring the anticancer potential of carbamate derivatives. Studies on the alterations of the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates have shown that these compounds exhibit cytotoxic activity against experimental neoplasms in mice. This underscores the importance of the carbamate moiety in medicinal chemistry, especially in the development of novel anticancer agents C. Temple, G. Rener, & R. Comber, 1989.
Novel Compounds Development
The development of new chemical entities often involves the modification of existing compounds to enhance their biological activity or to investigate their mechanism of action. For instance, antimitotic agents based on chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate have been studied for their activity in biological systems, with the S-isomer showing more potency than the R-isomer. This research provides insights into the stereochemical preferences of biological targets and the potential for developing more effective therapeutic agents C. Temple & G. Rener, 1992.
Orientations Futures
Piperidine derivatives, including Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate, have significant potential in the pharmaceutical industry . The future directions in this field may involve the discovery and biological evaluation of potential drugs containing piperidine moiety . This includes the development of novel synthetic methods and the exploration of their pharmacological applications .
Propriétés
IUPAC Name |
ethyl N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-2-21-14(20)18-10-11-3-7-19(8-4-11)13-12(9-15)16-5-6-17-13/h5-6,11H,2-4,7-8,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEQXKCPXRHJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1CCN(CC1)C2=NC=CN=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-Ethenylsulfonylethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2817919.png)
![3-Cyclopropyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2817920.png)

![Tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2817924.png)

![Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2817929.png)

![1-(4-bromophenyl)-3-(4-chlorophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2817931.png)


![5-[(2-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2817937.png)

![2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B2817941.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817942.png)